![molecular formula C8H8N4O B12578557 N-[2-(Azidomethyl)phenyl]formamide CAS No. 496963-66-7](/img/structure/B12578557.png)
N-[2-(Azidomethyl)phenyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Azidomethyl)phenyl]formamide is an organic compound with the molecular formula C₈H₈N₄O It is characterized by the presence of an azido group (-N₃) attached to a phenyl ring, which is further connected to a formamide group (-NHCHO)
Méthodes De Préparation
The synthesis of N-[2-(Azidomethyl)phenyl]formamide can be achieved through several methods. One common approach involves the reaction of 2-(chloromethyl)benzaldehyde with sodium azide in the presence of a suitable solvent to form the azido intermediate. This intermediate is then subjected to formylation using formic acid or formic acid derivatives to yield the final product .
Industrial production methods for this compound are not well-documented, but laboratory-scale synthesis typically involves the use of mild reaction conditions and readily available reagents. The reaction is usually carried out under controlled temperatures to ensure high yields and purity of the product.
Analyse Des Réactions Chimiques
N-[2-(Azidomethyl)phenyl]formamide undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Reduction: Reduction of the azido group can lead to the formation of amines or other nitrogen-containing compounds.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Applications De Recherche Scientifique
N-[2-(Azidomethyl)phenyl]formamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound’s azido group makes it useful in bioconjugation reactions, particularly in click chemistry for labeling biomolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[2-(Azidomethyl)phenyl]formamide involves the reactivity of the azido group, which can undergo cycloaddition reactions to form triazoles. These reactions are often catalyzed by copper(I) ions in click chemistry applications. The formamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s behavior in various environments .
Comparaison Avec Des Composés Similaires
N-[2-(Azidomethyl)phenyl]formamide can be compared to other azido-containing compounds such as:
Azidomethylbenzene: Lacks the formamide group, making it less versatile in certain applications.
Azidomethylformamide: Similar structure but without the phenyl ring, affecting its reactivity and applications.
Phenylazide: Contains only the azido group attached to a phenyl ring, limiting its use in bioconjugation and other specialized reactions.
The presence of both the azido and formamide groups in this compound makes it unique and valuable for a wide range of applications .
Propriétés
Numéro CAS |
496963-66-7 |
|---|---|
Formule moléculaire |
C8H8N4O |
Poids moléculaire |
176.18 g/mol |
Nom IUPAC |
N-[2-(azidomethyl)phenyl]formamide |
InChI |
InChI=1S/C8H8N4O/c9-12-11-5-7-3-1-2-4-8(7)10-6-13/h1-4,6H,5H2,(H,10,13) |
Clé InChI |
HPLVJHMGALDWNT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CN=[N+]=[N-])NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


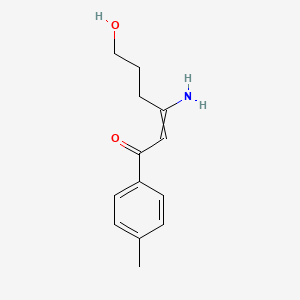
![3-[(1H-Indazol-5-yl)methyl]-4-methoxy-4-oxobutanoate](/img/structure/B12578493.png)
![3-Amino-3-(trifluoromethyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12578496.png)
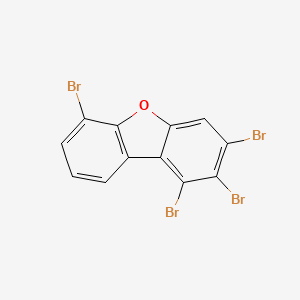
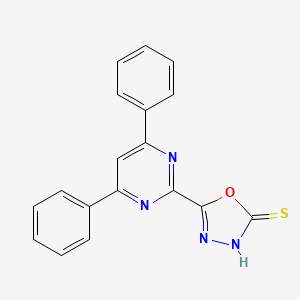
![2-[(1R)-3-phenyl-1-tributylstannylpropyl]isoindole-1,3-dione](/img/structure/B12578507.png)
![1-Azido-2-[3-(2-bromophenyl)prop-2-en-1-yl]benzene](/img/structure/B12578509.png)
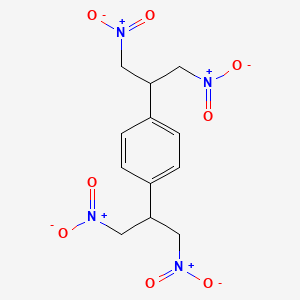
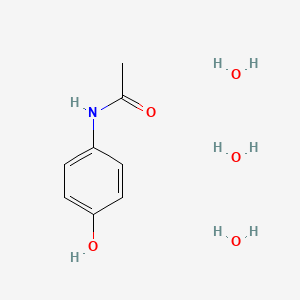
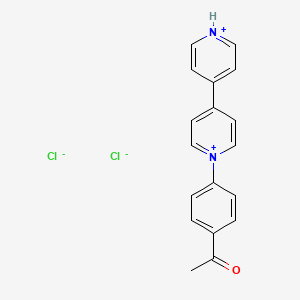
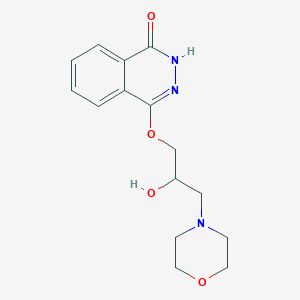
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-ethoxypropyl)-](/img/structure/B12578549.png)
![3-{4-[4-(But-3-en-1-yl)cyclohexyl]phenyl}prop-2-ynenitrile](/img/structure/B12578553.png)
![2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B12578558.png)
